molecular formula C5H13NO2 B2545119 (2R,3R)-2-amino-3-methoxybutan-1-ol CAS No. 1246891-52-0

(2R,3R)-2-amino-3-methoxybutan-1-ol

Cat. No.: B2545119
CAS No.: 1246891-52-0
M. Wt: 119.164
InChI Key: VQUTYQMVHBLVDR-RFZPGFLSSA-N
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Description

(2R,3R)-2-amino-3-methoxybutan-1-ol is a chiral amino alcohol with significant potential in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-amino-3-methoxybutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the resolution of racemic mixtures using chiral acids or bases to obtain the desired enantiomer .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity and yield. This method is preferred due to its eco-friendly nature and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-amino-3-methoxybutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

(2R,3R)-2-amino-3-methoxybutan-1-ol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-amino-3-methoxybutan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(2R,3R)-2-amino-3-methoxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-4(8-2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUTYQMVHBLVDR-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246891-52-0
Record name (2R,3R)-2-amino-3-methoxybutan-1-ol
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